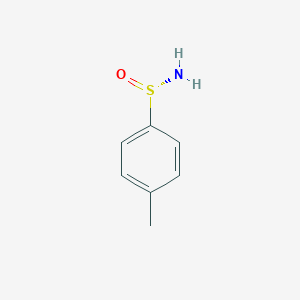

(S)-4-甲基苯甲亚磺酰胺

描述

(S)-4-methylbenzenesulfinamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry and as protecting groups in organic synthesis. While the provided papers do not directly discuss (S)-4-methylbenzenesulfinamide, they do provide insights into closely related sulfonamide compounds, which can help infer some of the properties and behaviors of (S)-4-methylbenzenesulfinamide.

Synthesis Analysis

The synthesis of sulfonamide compounds can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide involved the slow evaporation solution growth technique, indicating a method that can potentially be applied to the synthesis of (S)-4-methylbenzenesulfinamide . The synthesis of 4-cyanobenzenesulfonamides, which are structurally related to (S)-4-methylbenzenesulfinamide, showed that these compounds could be further elaborated by alkylation and arylation, suggesting similar synthetic versatility for (S)-4-methylbenzenesulfinamide .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often characterized using various spectroscopic techniques, such as FT-IR, NMR, and UV-Vis, as well as X-ray crystallography . These techniques provide detailed information about bond lengths, bond angles, and the overall geometry of the molecule. For instance, the compound studied in paper crystallizes in the monoclinic space group, which could be relevant when considering the crystalline properties of (S)-4-methylbenzenesulfinamide.

Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. The 4-cyanobenzenesulfonamides were found to cleave to the parent amine under the action of thiol and base, which is a useful feature for amine synthesis and as a protecting strategy . This indicates that (S)-4-methylbenzenesulfinamide could potentially be used in similar synthetic applications, where it may serve as a protecting group or be involved in the synthesis of amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be deduced from their molecular structure and the results of computational studies. For example, the HOMO-LUMO analysis and NBO investigations provide insights into the electronic properties and potential reactivity of the molecule . The Hirshfeld surface analysis can describe intermolecular interactions, which are important for understanding the compound's behavior in the solid state . The thermodynamic properties, dipole moments, and HOMO-LUMO energy gap are also computed to give a comprehensive understanding of the compound's properties .

科学研究应用

胶束溶液中的反应机理和效应: Muñoz, M.等人(2003)研究了醇的添加对甲基-4-硝基苯甲磺酸酯与水胶束溶液中的溴离子反应的影响。本研究重点介绍了(S)-4-甲基苯甲亚磺酰胺在理解胶束反应机理中的应用,特别是醇如何影响这些反应 (Muñoz, M., Graciani, M. del M., Rodríguez, A., & Moyá, M., 2003)。

结构表征和计算研究: Murthy, P.等人(2018)的一项研究重点关注了由(S)-4-甲基苯甲亚磺酰胺衍生的磺酰胺分子的合成、表征和计算分析。本研究提供了对这种化合物在各个领域的结构特性和潜在应用的见解 (Murthy, P., Suneetha, V., Armaković, S., Armaković, S., Suchetan, P., Giri, L., & Rao, R. S., 2018)。

有机化学中的合成和应用: Scholz, D.(1984)详细阐述了S-烷基4-甲基苯甲硫磺酸酯的合成,它是环酮α-硫化的极好试剂。本研究证明了(S)-4-甲基苯甲亚磺酰胺衍生物在有机合成中的效用 (Scholz, D., 1984)。

增强质谱检测响应: Higashi, T.等人(2006)探索了一种提高液相色谱-质谱法中雌激素检测响应的程序。他们发现(S)-4-甲基苯甲亚磺酰胺的衍生物,如4-硝基苯甲磺酰氯,显著增强了检测响应 (Higashi, T., Takayama, N., Nishio, T., Taniguchi, E., & Shimada, K., 2006)。

NMR研究和时间分辨荧光: Jarvet, J.等人(1989)对牛碳酸酐酶与4-甲基苯甲磺酰胺的复合物进行了13C和15N NMR以及时间分辨荧光去极化研究。本研究为酶-抑制剂复合物中的分子相互作用和动力学提供了宝贵的见解 (Jarvet, J., Olivson, A., Mets, U., Pooga, M., Aguraiuja, R., & Lippmaa, É., 1989)。

安全和危害

This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures. Material Safety Data Sheets (MSDS) are a good source of this information.

未来方向

This involves identifying areas of further research. It could include potential applications of the compound, unanswered questions about its behavior, or new methods to synthesize it more efficiently.

属性

IUPAC Name |

(S)-4-methylbenzenesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJDSRPIGAUCEE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455696 | |

| Record name | (S)-4-methylbenzenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-methylbenzenesulfinamide | |

CAS RN |

188447-91-8 | |

| Record name | (S)-4-methylbenzenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

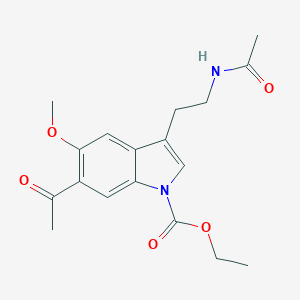

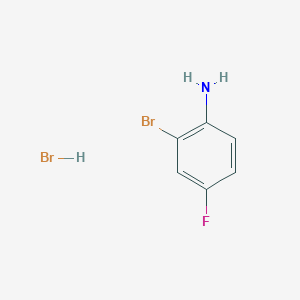

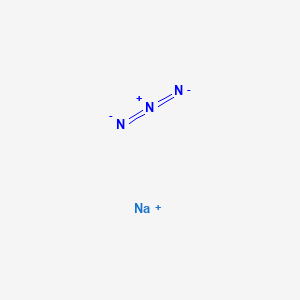

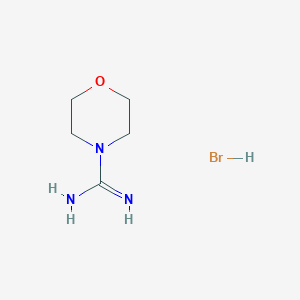

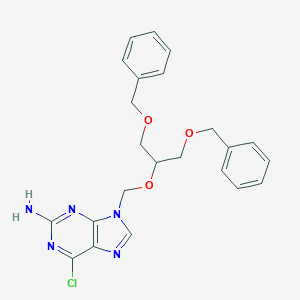

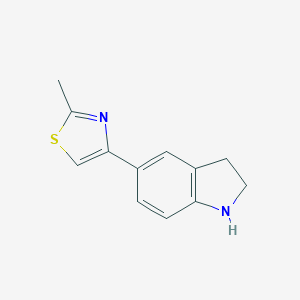

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)